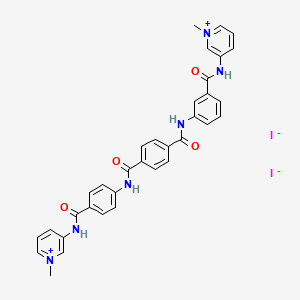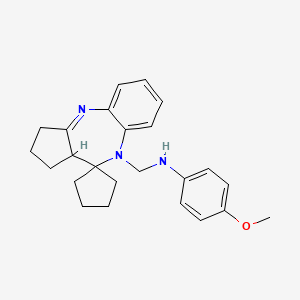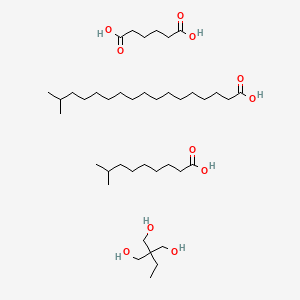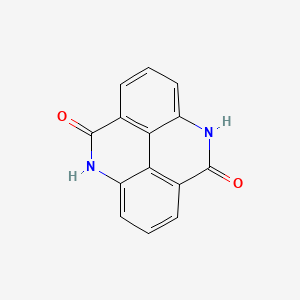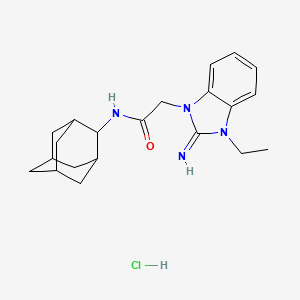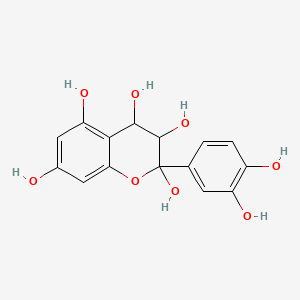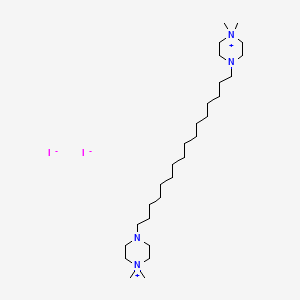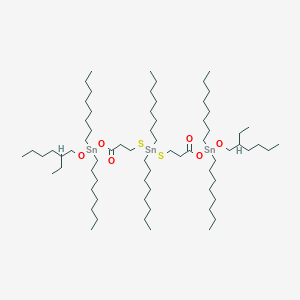
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane is a complex organotin compound Organotin compounds are characterized by the presence of tin atoms bonded to organic groups This particular compound is notable for its intricate structure, which includes multiple tin atoms, oxygen atoms, sulfur atoms, and long alkyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core structure, followed by the sequential addition of functional groups. Key steps include:
Formation of the Core Structure: The initial step involves the formation of the core structure, which includes the tin atoms. This is typically achieved through the reaction of tin halides with appropriate organic ligands.
Addition of Functional Groups: Subsequent steps involve the addition of ethyl, octyl, and other functional groups. These steps often require the use of organometallic reagents and catalysts to ensure selective and efficient reactions.
Oxidation and Reduction Reactions:
Industrial Production Methods
Industrial production of such complex organotin compounds is less common due to the intricate and costly nature of the synthesis. when required, large-scale synthesis follows similar steps as laboratory synthesis but with optimized reaction conditions and the use of industrial-grade reagents and equipment to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and tin atoms. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can occur at the oxygen atoms, converting oxo groups to hydroxyl groups. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is often facilitated by the presence of catalysts and specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or thiols.
Applications De Recherche Scientifique
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane has several scientific research applications, including:
Chemistry: The compound is studied for its unique organotin chemistry, which includes its reactivity and coordination behavior.
Medicine: Some organotin compounds are investigated for their potential use in cancer therapy due to their cytotoxic properties.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane involves its interaction with molecular targets such as enzymes and cellular membranes. The presence of tin atoms allows the compound to form strong bonds with sulfur-containing biomolecules, disrupting their normal function. This can lead to the inhibition of enzyme activity or the disruption of cellular processes, which is the basis for its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyltin: A simpler organotin compound with four methyl groups attached to a tin atom.
Tributyltin oxide: An organotin compound with three butyl groups and an oxygen atom bonded to tin.
Hexaethylditin: An organotin compound with two tin atoms bonded to six ethyl groups.
Uniqueness
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane is unique due to its complex structure, which includes multiple tin atoms, long alkyl chains, and various functional groups
Propriétés
Numéro CAS |
84896-41-3 |
|---|---|
Formule moléculaire |
C70H144O6S2Sn3 |
Poids moléculaire |
1502.2 g/mol |
Nom IUPAC |
[2-ethylhexoxy(dioctyl)stannyl] 3-[[3-[2-ethylhexoxy(dioctyl)stannyl]oxy-3-oxopropyl]sulfanyl-dioctylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C8H17O.6C8H17.2C3H6O2S.3Sn/c2*1-3-5-6-8(4-2)7-9;6*1-3-5-7-8-6-4-2;2*4-3(5)1-2-6;;;/h2*8H,3-7H2,1-2H3;6*1,3-8H2,2H3;2*6H,1-2H2,(H,4,5);;;/q2*-1;;;;;;;;;3*+2/p-4 |
Clé InChI |
KSQSDWUVCROFKJ-UHFFFAOYSA-J |
SMILES canonique |
CCCCCCCC[Sn](CCCCCCCC)(OCC(CC)CCCC)OC(=O)CCS[Sn](CCCCCCCC)(CCCCCCCC)SCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


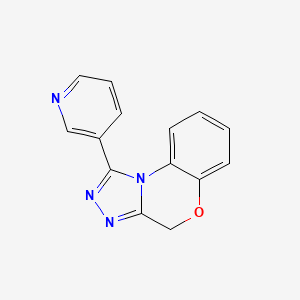

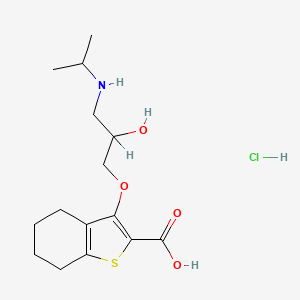
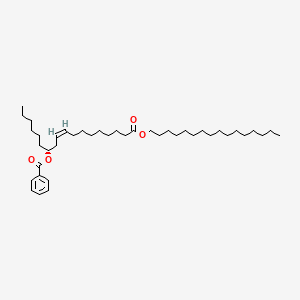
![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)

